molecular formula C13H8F2O B1329873 2,3'-Difluorobenzophenone CAS No. 58139-11-0

2,3'-Difluorobenzophenone

Cat. No. B1329873
CAS RN: 58139-11-0
M. Wt: 218.2 g/mol
InChI Key: SGTSFZMOEFGUPQ-UHFFFAOYSA-N
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Description

2,3'-Difluorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of two fluorine atoms on the benzene rings. While the provided papers do not directly discuss 2,3'-Difluorobenzophenone, they offer insights into the synthesis and properties of related fluorinated benzophenone derivatives and similar aromatic compounds, which can be informative for understanding the chemistry of 2,3'-Difluorobenzophenone.

Synthesis Analysis

The synthesis of fluorinated benzophenones and related compounds often involves palladium-catalyzed reactions, as seen in the regioselective synthesis of 2,3-dihydrobenzodioxepinones from epoxides and 2-bromophenols . Similarly, the synthesis of 2,6-difluoro-2'-sulfobenzophenone demonstrates the use of organolithium chemistry, indicating that fluorine atoms can be activated for nucleophilic aromatic substitution reactions . These methods could potentially be adapted for the synthesis of 2,3'-Difluorobenzophenone.

Molecular Structure Analysis

The molecular structure of fluorinated benzophenones is influenced by the presence of fluorine atoms, which can affect the electronic properties of the molecule. The papers provided do not directly analyze the molecular structure of 2,3'-Difluorobenzophenone, but studies on related compounds, such as the synthesis of benzoxazole derivatives , provide insights into the structural aspects of fluorinated aromatic compounds.

Chemical Reactions Analysis

Fluorinated benzophenones can participate in various chemical reactions. For instance, the synthesis of 3-difluoromethyl benzoxazole-2-thiones involves cyclization and N-difluoromethylation . The coupling of 2-vinylphenols and carboxylic acids to form 3-acyloxy-2,3-dihydrobenzofurans and the synthesis of benzodioxine and benzo[1,4]oxazine derivatives showcase the reactivity of compounds with structural similarities to 2,3'-Difluorobenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3'-Difluorobenzophenone can be inferred from the properties of similar compounds. The presence of fluorine atoms typically enhances the stability and alters the electronic properties of aromatic compounds. The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline illustrates the potential for introducing fluorine-containing groups to modify the properties of aromatic amines, which could be relevant to the properties of 2,3'-Difluorobenzophenone.

Scientific Research Applications

Summary of the Application

Benzophenone-based derivatives, including 2,3’-Difluorobenzophenone, have been extensively used in the development of OLEDs . OLEDs are gaining attention due to their potential applications in flat-panel displays and solid-state lighting technologies .

Methods of Application

The benzophenone core is used as a fragment for the synthesis of organic semiconductors . It functions as a classical phosphor with high intersystem crossing efficiency, making it a compelling candidate for effective reverse intersystem crossing . This leads to the development of thermally activated delayed fluorescent (TADF) emitters .

Results or Outcomes

These TADF emitters have witnessed pronounced interest due to their incorporation in metal-free electroactive frameworks and the capability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), achieving exceptionally high external quantum efficiencies (EQEs) .

Poly(arylene ether ketones)

Summary of the Application

The isomerism of difluorobenzophenone influences the efficiency of polycondensation and the properties of homo- and copoly(arylene ether ketones) .

Methods of Application

The homo- and copoly(arylene ether ketones) are prepared by the reaction of 2,4"- and 4,4"-difluorobenzophenone with potassium diphenolates of bisphenol À and phenolphthalein in N,N-dimethylacetamide .

Results or Outcomes

A high content of an admixture of the 2,4"-isomer in 4,4"-difluorobenzophenone decreases the molecular weight of related poly(arylene ether ketones) and has no substantial effect on their glass transition temperature .

Precursor to PEEK (Polyetheretherketone)

Summary of the Application

4,4’-Difluorobenzophenone, a compound similar to 2,3’-Difluorobenzophenone, is commonly used as a precursor to PEEK, a so-called high-performance polymer .

Methods of Application

PEEK is generated from the reaction of 4,4’-difluorobenzophenone with the salts of 1,4-benzenediol .

Results or Outcomes

PEEK is resistant to attack, making it commonly used in carbon fiber coatings and cable insulation .

Thermal Stability and Proton Conductivity Studies

Summary of the Application

4,4’-Difluorobenzophenone has been used in the study of thermal stability, water uptake, and proton conductivity of carboxylated, carboxylated/sulfonated, and crosslinked membranes .

Methods of Application

The study involves the application of 4,4’-Difluorobenzophenone in the preparation of these membranes .

Results or Outcomes

The results of these studies contribute to the understanding of the thermal stability and proton conductivity of these membranes .

Thermal Stability Studies

Summary of the Application

4,4’-Difluorobenzophenone, a compound similar to 2,3’-Difluorobenzophenone, has been used in the study of thermal stability .

Methods of Application

The study involves the application of 4,4’-Difluorobenzophenone in the preparation of carboxylated, carboxylated/sulfonated, and crosslinked membranes .

Results or Outcomes

The results of these studies contribute to the understanding of the thermal stability of these membranes .

Precursor to Poly(arylene ether ketone)s

Summary of the Application

A series of novel random poly(arylene ether ketone)s containing N-arylenebenzimidazolyl groups with precise structures in high yields were synthesized from 2-(2′-hydroxyphenyl) benzimidazole and 4,4′-dihydroxybenzophenone with 4,4′-difluorobenzophenone .

Methods of Application

The synthesis was carried out via nucleophilic substitution polycondensation reaction using sulfolane as a solvent .

Results or Outcomes

The novel poly(arylene ether ketone)s exhibited glass transition temperatures (Tg) in the range 188–237°C, and there was a good linearity relationship between Tg values and the content of benzimidazolyl groups . The 5% decomposition temperatures were within the range of 512–539 °C in nitrogen and 496–540 °C in air indicating their good thermal stability .

properties

IUPAC Name

(2-fluorophenyl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTSFZMOEFGUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206865
Record name Benzophenone, 2,3'-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3'-Difluorobenzophenone

CAS RN

58139-11-0
Record name (2-Fluorophenyl)(3-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58139-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone, 2,3'-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 2,3'-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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